molecular formula C5HCl3N2O B1314916 5-Pyrimidinecarbonyl chloride, 4,6-dichloro- CAS No. 87600-97-3

5-Pyrimidinecarbonyl chloride, 4,6-dichloro-

Cat. No.: B1314916
CAS No.: 87600-97-3
M. Wt: 211.43 g/mol
InChI Key: RXNNHSKCCHGJQM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Pyrimidinecarbonyl chloride, 4,6-dichloro- is a chemical compound with the molecular formula C5HCl3N2O. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. This compound is characterized by the presence of two chlorine atoms at the 4 and 6 positions and a carbonyl chloride group at the 5 position on the pyrimidine ring. It is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions

5-Pyrimidinecarbonyl chloride, 4,6-dichloro- can be synthesized through the reaction of 4,6-dihydroxypyrimidine with an excess of phosphoryl chloride. The reaction is typically carried out without the addition of a base, and involves the use of phosphorus trichloride and chlorine . The reaction conditions include heating the mixture to reflux for several hours, followed by the removal of volatiles under reduced pressure and extraction with ethyl ether .

Industrial Production Methods

In industrial settings, the production of 4,6-dichloro-5-pyrimidinecarbonyl chloride follows similar synthetic routes but on a larger scale. The process involves continuous addition of phosphoryl chloride and phosphorus trichloride to the reaction mixture, ensuring an excess of phosphorus trichloride relative to chlorine. This method allows for efficient and scalable production of the compound .

Chemical Reactions Analysis

Types of Reactions

5-Pyrimidinecarbonyl chloride, 4,6-dichloro- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Pyrimidinecarbonyl chloride, 4,6-dichloro- is widely used in scientific research due to its versatility:

    Chemistry: It serves as a building block for the synthesis of more complex pyrimidine derivatives.

    Biology: Used in the synthesis of nucleoside analogs for studying DNA and RNA functions.

    Medicine: Intermediate in the production of antiviral, anticancer, and antibacterial agents.

    Industry: Utilized in the manufacture of agrochemicals and dyes

Mechanism of Action

The mechanism of action of 4,6-dichloro-5-pyrimidinecarbonyl chloride involves its reactivity towards nucleophiles. The chlorine atoms at the 4 and 6 positions are electron-withdrawing, making the carbon atoms susceptible to nucleophilic attack. This reactivity is exploited in the synthesis of various derivatives, where the compound acts as an electrophilic intermediate .

Comparison with Similar Compounds

Similar Compounds

  • 4,6-Dichloropyrimidine-5-carboxylic acid chloride
  • 5-Pyrimidinecarbonyl chloride

Comparison

5-Pyrimidinecarbonyl chloride, 4,6-dichloro- is unique due to the presence of both chlorine atoms and a carbonyl chloride group, which enhances its reactivity and versatility in chemical synthesis. Compared to similar compounds, it offers a broader range of substitution reactions and serves as a more effective intermediate in the synthesis of pharmaceuticals and agrochemicals .

Properties

IUPAC Name

4,6-dichloropyrimidine-5-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5HCl3N2O/c6-3-2(5(8)11)4(7)10-1-9-3/h1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXNNHSKCCHGJQM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=C(C(=N1)Cl)C(=O)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5HCl3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00478947
Record name 4,6-Dichloro-5-pyrimidinecarbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00478947
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.43 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

87600-97-3
Record name 4,6-Dichloro-5-pyrimidinecarbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00478947
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,6-Dichloro-pyrimidine-5-carbonyl chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.